Dermaseptin-1 -

Dermaseptin-1

Catalog Number: EVT-246046
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin-1 was first isolated from the skin of the Phyllomedusa sauvagii frog. The isolation process typically involves methods such as molecular sieve filtration, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography. The sequence of dermaseptin-1 was elucidated through automated Edman degradation techniques, confirming its identity as a 34-residue peptide with the sequence: ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ .

Classification

Dermaseptin-1 is classified under antimicrobial peptides (AMPs) due to its ability to disrupt microbial membranes and inhibit the growth of various microorganisms. It falls within the broader category of host defense peptides, which play critical roles in innate immunity across different species .

Synthesis Analysis

Methods

The synthesis of dermaseptin-1 can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthetic version of dermaseptin-1 has been shown to be indistinguishable from its natural counterpart in terms of chromatographic properties and biological activity .

Technical Details

The synthesis process involves several key steps:

  1. Resin Preparation: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Sequential Coupling: Amino acids are added one by one using coupling reagents that facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (typically >95%) .
Molecular Structure Analysis

Structure

Dermaseptin-1 exhibits an amphipathic alpha-helical structure that is crucial for its antimicrobial activity. This structure allows the peptide to insert into lipid bilayers, disrupting membrane integrity and leading to cell death .

Data

The molecular weight of dermaseptin-1 is approximately 3455.4 Da, as confirmed by fast atom bombardment mass spectrometry . Circular dichroism spectroscopy studies indicate that in hydrophobic environments, dermaseptin-1 predominantly adopts an alpha-helical conformation, which is essential for its interaction with microbial membranes .

Chemical Reactions Analysis

Reactions

Dermaseptin-1 primarily engages in non-covalent interactions with lipid membranes rather than undergoing traditional chemical reactions. Its mechanism involves binding to negatively charged phospholipids in microbial membranes, leading to pore formation and subsequent lysis of the target cells .

Technical Details

The interaction dynamics can be influenced by factors such as pH and ionic strength, which affect the charge distribution on both the peptide and the membrane components. Studies have shown that modifications in these parameters can significantly alter the antimicrobial efficacy of dermaseptin-1 derivatives .

Mechanism of Action

Process

The mechanism by which dermaseptin-1 exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: The positively charged regions of dermaseptin-1 interact with negatively charged lipids on microbial membranes.
  2. Pore Formation: This interaction leads to structural changes in the membrane, resulting in pore formation.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death .

Data

Quantitative assays have demonstrated that dermaseptin-1 exhibits effective minimum inhibitory concentrations against various pathogens, indicating its potential utility as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Dermaseptin-1 is characterized by:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Thermostable under physiological conditions.
  • Nonhemolytic Nature: Exhibits low toxicity towards human red blood cells, making it a promising candidate for therapeutic applications .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 3455 Da.
  • Amino Acid Composition: Rich in basic amino acids, contributing to its positive charge and amphipathic nature.
  • Secondary Structure: Predominantly alpha-helical when interacting with membranes .
Applications

Scientific Uses

Dermaseptin-1 has several promising applications in scientific research and medicine:

  • Antimicrobial Agent: Its potent activity against bacteria and fungi makes it a candidate for developing new antibiotics.
  • Cancer Research: Some studies suggest potential anticancer properties, warranting further investigation into its efficacy against tumor cells .
  • Biotechnology: Its unique properties can be harnessed in biotechnological applications such as biosensors or drug delivery systems.
Phylogenetic Origins and Taxonomic Distribution in Phyllomedusa Species

Dermaseptin-1 (originally designated Dermaseptin-S1) belongs to a phylogenetically ancient family of host defense peptides (HDPs) that emerged in the skin secretions of arboreal frogs within the subfamily Phyllomedusinae. These neotropical amphibians—distributed across Central and South American rainforests—include pharmacologically significant genera such as Phyllomedusa, Agalychnis, and Pachymedusa [1] [10]. The peptide's taxonomic distribution reveals species-specific diversification: While P. sauvagii (waxy monkey tree frog) produces canonical Dermaseptin-S1, orthologs with structural variations occur in P. bicolor (giant leaf frog; DRS-B series), P. tarsius (DPT9/SS1 peptides), and P. oreades (DS-01) [4] [7] [8]. This geographic and taxonomic segregation has driven the evolution of over 100 dermaseptin variants through adaptive radiation, with each species' peptide repertoire fine-tuned to local pathogen pressures [3] [10].

Genomic analyses indicate that dermaseptin genes share a conserved biosynthetic architecture: Each peptide derives from a preproprotein precursor containing a signal peptide, an acidic spacer domain, and the mature antimicrobial sequence cleaved at a KR dipeptide site [4] [8]. The cysteine-free structure of these peptides (contrasting with disulfide-rich anuran peptides like bombesins) enables rapid evolutionary redesign of their amphipathic helices—a key adaptation for membrane-targeting antimicrobial function [6] [10].

Table 1: Taxonomic Distribution of Select Dermaseptins in Phyllomedusinae Frogs

Frog SpeciesNative Peptide NameLength (aa)Net ChargeKey Antimicrobial Residues
Phyllomedusa sauvagiiDermaseptin-S1 (DS-01)34+4Trp³, Lys⁷, Lys¹¹
Phyllomedusa bicolorDermaseptin-B233+3Trp³, Lys¹⁴, Lys²⁸
Phyllomedusa tarsiusDermaseptin-SS123+3Leu⁵, Lys¹⁰, Ala¹⁵
Phyllomedusa oreadesDermaseptin DS-0128+4Trp³, Lys⁸, Lys¹⁶

Historical Discovery and Classification Within the Dermaseptin Superfamily

The isolation of Dermaseptin-S1 in 1991 marked a paradigm shift in amphibian peptide research. Mor et al. used reverse-phase HPLC to fractionate skin extracts from P. sauvagii, followed by Edman degradation sequencing, revealing a 34-residue polycationic peptide (ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ) with unprecedented broad-spectrum antimicrobial activity [1] [10]. This discovery catalysed the identification of a gene superfamily encoded by paralogous genes sharing >80% cDNA precursor homology but generating mature peptides with radical sequence divergence [3] [6].

Classification systems evolved with new family members:

  • Primary Structure-Based: Two subfamilies emerged—DS-I peptides (N-terminal Ala-X-Trp motif; e.g., Dermaseptin-S1) and DS-II peptides (Gly¹ followed by Ala-rich core; e.g., Dermaseptin-S9) [3] [8].
  • Functional Taxonomy: Dermaseptins are now classified as "membrane-disrupting HDPs" adopting α-helical conformations (>80% helicity in hydrophobic milieus) versus β-sheet or loop-structured amphibian peptides [6] [7].
  • Genomic Organization: The "dermaseptin superfamily" encompasses >10 structurally related peptide groups (e.g., phylloseptins, dermatoxins), unified by precursor gene homology but divergent bioactivity [6].

Dermaseptin-S1’s pioneering role is highlighted by its designation as the reference compound for the entire family (UniProt ID P80201). Its discovery directly enabled the identification of orthologs like Dermaseptin-PS3 (96% identity to SS1 from P. tarsius) and Dermaseptin-B6 (91% identity) through cDNA library screening and degenerate PCR [8].

Table 2: Milestones in Dermaseptin-1 Research and Classification

YearDiscovery/AdvanceSignificance
1991Isolation of Dermaseptin-S1 from P. sauvagiiFirst vertebrate peptide lethal to filamentous fungi
1994Identification of Dermaseptin-B series (P. bicolor)Revealed genus-wide distribution of dermaseptin genes
1999cDNA characterization of preprodermaseptin precursorsElucidated conserved biosynthetic pathway
2005Structural resolution of DS-01 by CD/NMRConfirmed amphipathic α-helix in membrane mimics
2019Discovery of Dermaseptin-PT9 from P. tarsiusDemonstrated natural variation via amino acid substitutions

Evolutionary Pressures Shaping Functional Diversification

Dermaseptin-1’s molecular evolution reflects three intersecting adaptive forces:

Pathogen-Driven Diversifying Selection:

Comparative genomics reveals positive selection acting on residues critical for membrane interaction. The N-terminal domain (positions 1-10) shows the highest variability—particularly at non-conserved hydrophilic residues—allowing evolutionary "tuning" of electrostatic charge and hydrophobicity for specific microbial membranes [6] [10]. For example, Dermaseptin-S1’s Lys⁷→Val substitution in Dermaseptin-S4 enhances Gram-negative activity but increases hemolysis, illustrating the selective trade-off between efficacy and host toxicity [3] [9]. This diversifying selection is driven by co-evolutionary arms races with regional pathogens, evidenced by dermaseptin variants showing geographic-specific optimization against local microbial flora [10].

Properties

Product Name

Dermaseptin-1

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